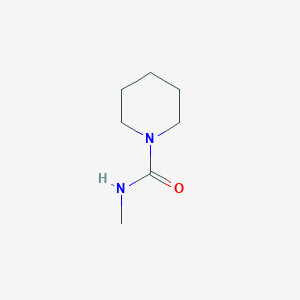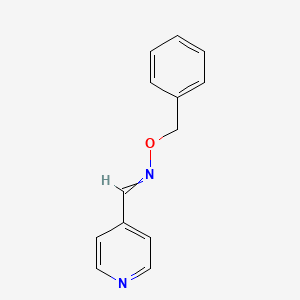
1,1,2,3,4,4-Hexachlorobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2,3,4,4-Hexachlorobutane is a chlorinated hydrocarbon with the molecular formula C4H4Cl6. It is a derivative of butane, where six hydrogen atoms are replaced by chlorine atoms. This compound is known for its high chlorine content and is used in various industrial applications due to its chemical stability and reactivity.
准备方法
1,1,2,3,4,4-Hexachlorobutane can be synthesized through several methods. One common synthetic route involves the chlorination of butane or butadiene under controlled conditions. The reaction typically requires the presence of chlorine gas and a catalyst, such as iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained.
In industrial settings, this compound is often produced as a by-product during the chlorination of hydrocarbons in the production of other chlorinated compounds, such as carbon tetrachloride and tetrachloroethene .
化学反应分析
1,1,2,3,4,4-Hexachlorobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated aldehydes or acids, depending on the reaction conditions and the oxidizing agent used.
Reduction: Reduction reactions can convert this compound to less chlorinated derivatives, such as 1,1,2,3,4-Tetrachlorobutane.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1,1,2,3,4,4-Hexachlorobutane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into organic molecules, facilitating the study of chlorinated derivatives.
Biology: Researchers use this compound to study the effects of chlorinated hydrocarbons on biological systems, including their toxicity and metabolic pathways.
Medicine: While not commonly used directly in medicine, derivatives of this compound are studied for their potential therapeutic properties and as intermediates in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1,1,2,3,4,4-Hexachlorobutane involves its interaction with cellular components, leading to various biochemical effects. The compound can disrupt cellular membranes and proteins due to its high chlorine content, which can lead to oxidative stress and cellular damage. The molecular targets and pathways involved include the disruption of lipid bilayers, inhibition of enzyme activity, and induction of reactive oxygen species (ROS) formation .
相似化合物的比较
1,1,2,3,4,4-Hexachlorobutane can be compared with other chlorinated hydrocarbons, such as:
Hexachlorobutadiene: Similar in structure but with a double bond, making it more reactive in certain chemical reactions.
Tetrachlorobutane: Contains fewer chlorine atoms, resulting in different chemical and physical properties.
Hexachloroethane: A simpler structure with only two carbon atoms, used in different industrial applications.
The uniqueness of this compound lies in its specific arrangement of chlorine atoms, which imparts distinct reactivity and stability compared to other chlorinated hydrocarbons .
属性
CAS 编号 |
25237-06-3 |
|---|---|
分子式 |
C4H4Cl6 |
分子量 |
264.8 g/mol |
IUPAC 名称 |
1,1,2,3,4,4-hexachlorobutane |
InChI |
InChI=1S/C4H4Cl6/c5-1(3(7)8)2(6)4(9)10/h1-4H |
InChI 键 |
SFLXALQSXXPXLU-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(Cl)Cl)Cl)(C(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(Propan-2-yl)cyclohexyl]propan-2-ol](/img/structure/B11969102.png)
![(5Z)-5-{[3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969104.png)
![4-{(E)-[(1,1-dioxidotetrahydro-3-thienyl)imino]methyl}phenyl (2E)-3-(4-tert-butylphenyl)-2-propenoate](/img/structure/B11969105.png)
![(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11969107.png)
![(5Z)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969110.png)
![N-(4-Methoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B11969127.png)
![Methyl (2E)-2-[(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11969134.png)
![2-Pyridinamine, N-[(3-nitrophenyl)methylene]-](/img/structure/B11969141.png)

![N-(4-{1-[4-(dimethylamino)phenyl]cyclohexyl}phenyl)-N,N-dimethylamine](/img/structure/B11969152.png)


![4-{(1E)-1-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B11969172.png)
